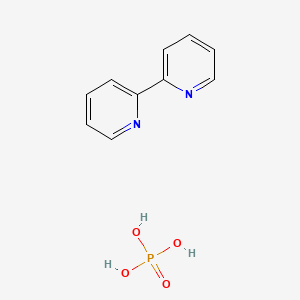

phosphoric acid;2-pyridin-2-ylpyridine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

69898-46-0 |

|---|---|

Molecular Formula |

C10H11N2O4P |

Molecular Weight |

254.18 g/mol |

IUPAC Name |

phosphoric acid;2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C10H8N2.H3O4P/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-5(2,3)4/h1-8H;(H3,1,2,3,4) |

InChI Key |

FQYYXLUUYXDDKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms

Direct Adduct Formation Between Phosphoric Acid and 2,2'-Bipyridine (B1663995)

The direct reaction between phosphoric acid, a Brønsted-Lowry acid, and 2,2'-bipyridine, a nitrogenous base, results in the formation of a proton-transfer salt or adduct. This process is governed by fundamental acid-base chemistry and crystallization principles.

The formation of an ionic cocrystal between phosphoric acid and a bipyridine base is a direct process achievable in the solution phase. A common method involves dissolving the bipyridine, such as 4,4'-bipyridine (B149096), and an excess of crystalline phosphoric acid in a suitable solvent system, like a 1:1 mixture of ethanol and water. acs.org The subsequent slow evaporation of the solvent allows for the controlled crystallization of the resulting dihydrogen phosphate (B84403) salt. acs.org This technique relies on the proton transfer from phosphoric acid to the nitrogen atoms of the bipyridine, forming a bipyridinium cation and dihydrogen phosphate anions, which then self-assemble into a crystalline lattice.

The choice of solvent and the concentration of reactants are critical parameters that significantly influence the outcome of adduct formation. The properties of the solvent, specifically its polarity and coordinating ability, can dictate the effective Lewis acidity and the stability of the resulting adducts. chemrxiv.orgresearchgate.net

Generally, polar, non-coordinating solvents tend to enhance the effective strength of Lewis acids, which can favor adduct formation and lead to higher yields. chemrxiv.orgresearchgate.net Conversely, strong donor solvents can compete with the bipyridine for binding to the acidic protons of phosphoric acid, potentially reducing the yield or altering the stoichiometry of the crystallized product. chemrxiv.org The concentration of the reactants impacts the supersaturation level of the solution, which is a key driving force for crystallization. Careful control of concentration is necessary to optimize crystal growth and maximize the yield of the desired adduct.

Table 1: Factors Influencing Direct Adduct Formation

| Parameter | Effect | Rationale |

|---|---|---|

| Solvent Polarity | Increased polarity in non-coordinating solvents generally favors adduct formation. chemrxiv.orgresearchgate.net | Stabilizes the ionic species (bipyridinium cation and dihydrogen phosphate anion) formed through proton transfer. |

| Solvent Coordinating Ability | Strong donor solvents can hinder adduct formation. chemrxiv.org | Solvent molecules compete with the bipyridine for hydrogen bonding with phosphoric acid. |

| Reactant Concentration | Affects crystallization rate and yield. | Higher concentrations can increase the rate of nucleation and crystal growth, but may also lead to smaller crystals or precipitation of impurities. |

Synthesis of Metal Complexes Incorporating 2,2'-Bipyridine and Phosphate Ligands

The incorporation of phosphate and 2,2'-bipyridine into metal-organic frameworks and coordination polymers expands the structural and functional diversity of these materials. Synthetic strategies can involve stepwise reactions with pre-formed components or one-pot self-assembly processes.

A versatile method for synthesizing mixed-ligand metal complexes involves a stepwise approach where a metal-2,2'-bipyridine complex is first prepared and isolated. This preformed complex is then reacted with a source of phosphate. For instance, ruthenium complexes have been synthesized by first preparing a precursor like Ru(bpy)₂Cl₂ and subsequently reacting it with another ligand. uark.edu This "post-metalation" functionalization strategy allows for the controlled introduction of different functionalities. rsc.org By analogy, a preformed metal-bipyridine complex can be reacted with phosphoric acid or a phosphate salt, leading to the substitution of existing ligands (like halides or solvent molecules) with phosphate or dihydrogen phosphate anions, resulting in the desired ternary complex.

One-pot synthesis under solvothermal or hydrothermal conditions is an efficient method for assembling complex coordination polymers. researchgate.netmdpi.comnih.gov This approach involves combining a metal salt, 2,2'-bipyridine, and a phosphate or polycarboxylate source in a solvent within a sealed vessel, which is then heated above the solvent's boiling point. mdpi.com The elevated temperature and pressure facilitate the dissolution of reactants and promote the self-assembly of the components into crystalline, often multidimensional, structures. mdpi.comresearchgate.net The final structure is influenced by numerous factors, including the metal-to-ligand ratio, pH, temperature, and the specific ligands used, which can lead to a wide variety of network topologies. mdpi.com

Table 2: Example of Hydrothermal Synthesis of a Metal-Bipyridine Coordination Polymer

| Parameter | Value/Compound |

|---|---|

| Metal Source | CoCl₂·6H₂O |

| Organic Ligands | 5-(3′,5′-dicarboxylphenyl)nicotinic acid (H₃dpna), 2,2′-bipyridine (2,2′-bipy) |

| Solvent | H₂O |

| Base | NaOH |

| Temperature | 160 °C for 3 days |

| Product | [Co₁.₅(μ₆-dpna)(2,2′-bipy)]ₙ (a coordination polymer) |

Data sourced from a study on hydrothermal assembly of coordination polymers. mdpi.com

Ion exchange provides a pathway to incorporate metal-bipyridine complexes into pre-existing layered inorganic hosts, such as α-zirconium phosphate (α-ZrP). researchgate.net In this method, a hydrated form of the layered metal phosphate, which has an expanded interlayer distance, is treated with a solution containing the cationic metal-bipyridine complex, for example, [Ru(bpy)₃]²⁺. researchgate.net The metal-bipyridine cations exchange with the protons or other cations present in the interlayer space of the host material, resulting in an intercalated composite material. researchgate.netresearchgate.net

Impregnation is another technique used to support metal-bipyridine complexes on a solid matrix, which could be a metal phosphate. The process involves treating a porous support material with a solution containing the metal complex. researchgate.netmdpi.com The solvent is then removed by evaporation, leaving the complex deposited on the surface and within the pores of the support. A variation, the double impregnation method (DIM), involves first modifying the support with a chelating agent before introducing the metal ion solution to achieve better dispersion. researchgate.net

Template-Directed Synthesis in the Formation of Coordination Polymers

Template-directed synthesis is a sophisticated strategy that utilizes a "template" molecule or ion to guide the assembly of building blocks into a specific, often complex, architecture that would not be accessible otherwise. The template does not become part of the final framework but directs the stereochemistry and connectivity of the reacting components. While specific examples detailing the template-directed synthesis of a simple metal-phosphate-2,2'-bipyridine coordination polymer are not extensively documented, the principles can be understood from related systems where anions and organic molecules serve as structure-directing agents.

In the context of coordination polymers, templates can function through various non-covalent interactions, such as hydrogen bonding, electrostatic interactions, or van der Waals forces, to organize the metal ions, phosphate groups, and 2,2'-bipyridine ligands into a pre-polymerization arrangement. For instance, a larger anion might be employed to create specific voids or channels within the framework, around which the primary building blocks assemble. Organic amines have also been successfully used as templates in the synthesis of new metal-organic frameworks (MOFs). acs.org

Historically, the concept of a template reaction was invoked to explain the high-yield synthesis of 2,2'-bipyridine itself, where the stability of a metal complex like [Fe(bpy)₃]²⁺ was postulated to be the driving force for the oxidative coupling of pyridine (B92270) molecules. nih.gov This highlights the powerful organizing effect of metal-ligand interactions, a principle that underlies template-directed synthesis.

The theoretical role of a template in the phosphoric acid-2,2'-bipyridine system can be envisioned as shown in the table below, which outlines potential template types and their directing influence on the resulting coordination polymer structure.

| Template Type | Potential Directing Mechanism | Hypothetical Structural Outcome |

|---|---|---|

| Large Anion (e.g., PF₆⁻) | Occupies space, forcing the framework to grow around it; electrostatic interactions. | Porous framework with channels whose size and shape are dictated by the template anion. |

| Organic Molecule (e.g., Crown Ether) | Hydrogen bonding with phosphate groups; π-stacking with 2,2'-bipyridine. | Interpenetrated network or a layered structure with specific interlayer spacing. |

| Cationic Metal Complex | Electrostatic interactions with phosphate anions, directing the anionic framework formation. | A cationic framework encapsulating the template complex. |

Mechanistic Investigations of Complexation and Material Formation Pathways

The formation of coordination polymers is a complex process governed by a combination of thermodynamic and kinetic factors. Mechanistic investigations aim to elucidate the step-by-step pathway from individual components in solution to the final crystalline material. This includes understanding the initial complexation of the metal ion, the nucleation of the polymeric species, and the subsequent crystal growth.

A significant insight into the assembly mechanism involving both phosphate and 2,2'-bipyridine moieties comes from the study of a nanoporous supramolecular metal-organic framework based on cytidine 5'-monophosphate (CMP), copper ions, and 2,2'-bipyridine as an ancillary ligand. mdpi.com In this system, the self-assembly of hexameric copper-containing units is driven by π-π stacking interactions between the aromatic groups of the 2,2'-bipyridine ligands. mdpi.com This demonstrates the crucial role of 2,2'-bipyridine in directing the supramolecular organization of the framework.

The formation pathway of such materials can be considered a multi-step self-assembly process:

Initial Complexation: Metal ions coordinate with the most readily available donor sites, which include the nitrogen atoms of 2,2'-bipyridine and the oxygen atoms of phosphoric acid (or its deprotonated forms).

Formation of Secondary Building Units (SBUs): These initial complexes organize into more stable, multinuclear clusters or nodes. In the CMP-based example, this is a hexameric copper unit. mdpi.com

Supramolecular Assembly and Growth: The SBUs are then linked together into the final extended network. This step is often directed by weaker, non-covalent forces. The π-π stacking of 2,2'-bipyridine is a key driving force at this stage. mdpi.com Furthermore, extensive hydrogen-bonding networks, particularly involving the P-OH groups of phosphate and coordinated water molecules, are critical in stabilizing the final three-dimensional structure.

Kinetic and thermodynamic factors play a crucial role in determining the final product. For example, reaction conditions such as temperature, solvent, and reactant concentrations can influence whether a reaction is under kinetic or thermodynamic control, potentially leading to different polymorphs (different crystal structures of the same compound).

The following table summarizes the key interactions and their roles in the formation pathway of a hypothetical metal-phosphate-2,2'-bipyridine coordination polymer, based on findings from related systems.

| Interaction Type | Participating Moieties | Role in Formation Pathway | Reference Example |

|---|---|---|---|

| Coordination Bonding | Metal ions, Phosphate (P-O⁻), 2,2'-Bipyridine (N-atoms) | Formation of primary coordination sphere and stable Secondary Building Units (SBUs). | Cu-Phosphate and Cu-Bipyridine bonds in a nucleotide-based MOF. mdpi.com |

| π-π Stacking | Aromatic rings of 2,2'-Bipyridine | Directs the long-range ordering and assembly of SBUs into the final framework. | Stacking of bipy ligands drives the assembly of hexameric units. mdpi.com |

| Hydrogen Bonding | Phosphate (P-OH, P=O), Coordinated water molecules | Stabilizes the overall 3D network and links polymeric chains. | Observed in various phosphate and phosphonate-based coordination polymers. |

By combining these synthetic strategies and understanding the underlying mechanistic principles, researchers can aim to control the crystallization process and synthesize novel coordination polymers based on phosphoric acid and 2,2'-bipyridine with tailored architectures and functionalities.

Structural Characterization and Advanced Analysis

Single-Crystal X-ray Diffraction Studies of Phosphoric Acid-2,2'-Bipyridine Adducts and Complexes

Single-crystal X-ray diffraction (SCXRD) stands as a powerful technique for the precise determination of the three-dimensional atomic arrangement within a crystal. mdpi.com This method has been pivotal in revealing the structural diversity of compounds formed between phosphoric acid (and its deprotonated forms) and 2,2'-bipyridine (B1663995), both as simple adducts and as ligands in metal complexes.

Elucidation of Coordination Geometries Around Metal Centers with Phosphate (B84403) and Bipyridine Ligands

In the realm of coordination chemistry, 2,2'-bipyridine is a widely utilized bidentate ligand that readily forms stable complexes with a vast range of transition metals. wikipedia.orgresearchgate.netnih.gov When phosphate anions are also present, they can coordinate to the metal center in various modes (monodentate, bidentate, bridging), leading to a rich structural chemistry.

The coordination geometry around the metal center is a fundamental aspect of the crystal structure. For instance, in copper(II) complexes, both square-planar and octahedral geometries are observed. researchgate.net A mononuclear copper(II) complex with a pyrazine-pyridine amide ligand and 4,4'-bipyridine (B149096) exhibits a distorted octahedral geometry, with the copper center coordinated to three nitrogen atoms from the primary ligand, one from the 4,4'-bipyridine, and two oxygen atoms from water molecules. e3s-conferences.org Similarly, another copper(II) complex features a six-coordinate copper ion with a slightly distorted octahedral geometry. e3s-conferences.org In some cases, the Jahn-Teller effect in copper(II) complexes can lead to axially elongated octahedral geometries. researchgate.net

Zinc(II) complexes with 2,2'-bipyridine and various anions also display a range of coordination environments. researchgate.net Distorted tetrahedral and octahedral geometries are common. researchgate.netnih.gov For example, a zinc(II) complex with 2,2'-bipyridine and acetate (B1210297) shows a highly distorted octahedral N4O2 environment. researchgate.net The coordination geometry in these zinc complexes can be influenced by the nature of the co-ligands and counter-ions present in the structure. researchgate.net

Manganese(II) complexes also exhibit diverse coordination geometries. In one instance, a mononuclear manganese(II) complex features a six-coordinate metal center with two bipyridine ligands, a chloroacetato group, and a water molecule in a cis configuration, resulting in a significantly distorted pseudo-octahedral geometry. hhu.de In a two-dimensional manganese compound, each manganese center is six-coordinated by four carboxylate oxygen atoms and two nitrogen atoms from bipyridine ligands, creating a slightly distorted octahedral environment. researchgate.net

Lanthanide ions, known for their high coordination numbers, form intricate structures with bipyridine and phosphate-related ligands. researchgate.netresearchgate.net In a series of lanthanide coordination polymers with 2,2'-bipyridine and glutaric acid, the lanthanide ions are linked into one-dimensional chains. researchgate.net The coordination environment around the lanthanide ions can be complex, often involving nine-coordination in distorted tricapped trigonal prismatic geometries. researchgate.net

| Metal Ion | Coordination Number | Geometry | Ligands | Reference |

|---|---|---|---|---|

| Copper(II) | 6 | Distorted Octahedral | Pyrazine-pyridine amide, 4,4'-bipyridine, H₂O | e3s-conferences.org |

| Zinc(II) | 6 | Distorted Octahedral | 2,2'-Bipyridine, Acetate | researchgate.net |

| Manganese(II) | 6 | Distorted Octahedral | 2,2'-Bipyridine, Chloroacetate, H₂O | hhu.de |

| Lanthanide(III) | 9 | Distorted Tricapped Trigonal Prismatic | 4'-(n-pyridyl)-2,2':6',2''-terpyridine, Nitrate, Methoxo | researchgate.net |

Detailed Analysis of Intermolecular Hydrogen Bonding Networks

Hydrogen bonds play a crucial role in the crystal engineering of phosphoric acid-2,2'-bipyridine systems, dictating the supramolecular assembly and stabilizing the crystal lattice. rsc.org The proton-donating capabilities of phosphoric acid and the proton-accepting nitrogen atoms of 2,2'-bipyridine make them ideal partners for forming robust hydrogen-bonded networks. nih.govrsc.org

In cocrystals of sulfaguanidine (B1682504) with various coformers, a hierarchy of hydrogen-bonding synthons is observed, with N-H···O and N-H···N interactions being prominent. nih.gov The analysis of these interactions is often supported by theoretical calculations such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM). nih.gov

In a layered manganese(II) phosphate templated by tris(2-aminoethyl)amine (B1216632) (TREN), the interlayer stability is primarily achieved through a network of hydrogen bonds involving water molecules and the inorganic macroanions. researchgate.net The protonated amine provides charge balance for the anionic manganese phosphate sheets. researchgate.net Similarly, in a zinc(II) complex with 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (B11819), cooperative hydrogen bonds contribute to the formation of a supramolecular tetra-cationic adduct. rsc.org

The formation of hydrogen bonds can significantly influence the properties of the resulting solid. For instance, in cocrystals of 4,4'-bipyridyl with organic acids, the strength of the N···H···O hydrogen bond can be correlated with the nuclear quadrupole resonance (NQR) parameters of the nitrogen atoms. rsc.org In some cases, proton transfer from the acid to the bipyridine can occur, leading to the formation of a salt, which is readily identifiable by spectroscopic techniques. rsc.org

| System | Hydrogen Bond Type | Role of Hydrogen Bonding | Reference |

|---|---|---|---|

| Manganese(II) phosphate with TREN | O-H···O, N-H···O | Interlayer stability | researchgate.net |

| Zinc(II) complex with substituted bipyridine | O-H···anion, N-H···anion | Formation of supramolecular adduct | rsc.org |

| 4,4'-Bipyridyl with organic acids | N···H-O | Dictates salt vs. cocrystal formation | rsc.org |

| Agomelatine:phosphoric acid | N-H···O, O-H···O | Stabilization of polymorphic forms | mdpi.com |

Characterization of Pi-Pi Stacking and Other Aromatic Interactions within Crystal Lattices

In addition to hydrogen bonding, π-π stacking interactions are a significant non-covalent force in the crystal packing of compounds containing 2,2'-bipyridine. wikipedia.org These interactions arise from the attractive forces between the electron-rich π-systems of the aromatic rings.

In a series of isostructural Group IIB coordination compounds, π-π stacking interactions between the aromatic ligands are the dominant feature governing the solid-state architecture, leading to the formation of one-dimensional ladders. nih.gov The strength of these interactions can be influenced by the metal ion, with zinc complexes exhibiting stronger stacking than cadmium or mercury analogues. nih.gov

In a mononuclear manganese(II) complex, weak π-stacking, in addition to C-H···π contacts between the bipyridine ligands, controls the intermolecular packing. hhu.de The intercalation of uncoordinated ligands within a crystal lattice can also be supported by stacking interactions. rsc.org For instance, in a zinc(II) complex, an uncoordinated 4,4'-bis(hydroxymethyl)-2,2'-bipyridine ligand is intercalated between two cationic complexes, stabilized by π-π stacking. rsc.org

The geometry of π-π stacking can vary, with common arrangements including face-to-face and offset face-to-face (or slipped-stack) configurations. The interplanar distances are a key parameter in characterizing these interactions, typically falling in the range of 3.3 to 3.8 Å.

Structural Determinants of Layered Structures and Higher-Dimensional Frameworks

The combination of coordination bonding, hydrogen bonding, and π-π stacking can lead to the formation of extended structures with dimensionalities ranging from one-dimensional chains to two-dimensional layers and three-dimensional frameworks.

In coordination polymers, the choice of the metal ion and the organic linker is crucial in determining the final architecture. For example, lanthanide coordination polymers with 2,2'-bipyridine and glutaric acid form 1D chain-like polymeric structures. researchgate.net In another example, a copper(II) complex with a pyrazine-pyridine amide ligand and 4,4'-bipyridine forms a mononuclear complex, but the potential for 4,4'-bipyridine to act as a bridging ligand could lead to higher-dimensional structures under different conditions. e3s-conferences.org

The formation of two-fold interpenetrating three-dimensional nets has been observed in a samarium(III) complex with 4,4'-bipyridine-N,N'-dioxide, demonstrating the complexity of the structures that can be achieved. researchgate.net

Spectroscopic Investigations for Structural Elucidation

While single-crystal X-ray diffraction provides definitive structural information in the solid state, spectroscopic techniques are invaluable for characterizing the bulk material and for providing insights into the bonding and functional groups present.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bonding Interactions

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a compound and for probing the nature of the chemical bonds. In the context of phosphoric acid-2,2'-bipyridine systems, these techniques can confirm the presence of both components and provide evidence for their interaction.

The IR spectra of these compounds will typically show characteristic bands for the phosphate group (P-O stretching and O-P-O bending vibrations) and the 2,2'-bipyridine ligand (C=C and C=N stretching vibrations of the pyridine (B92270) rings, and C-H bending vibrations). The positions of these bands can be sensitive to the coordination environment and hydrogen bonding.

For example, in a layered manganese(II) phosphate, IR spectroscopy was used to characterize the compound alongside other techniques. researchgate.net In a series of lanthanide coordination polymers, IR spectroscopy was employed to confirm the presence of the bipyridine and glutarate ligands. researchgate.net The coordination of 2,2'-bipyridine to a metal ion typically leads to shifts in the vibrational frequencies of the pyridine rings, which can be observed in both IR and Raman spectra. wikipedia.org

The formation of hydrogen bonds between phosphoric acid and 2,2'-bipyridine would be expected to cause significant changes in the IR spectrum, particularly in the O-H stretching region of the phosphoric acid and the ring vibration modes of the bipyridine. Proton transfer from the acid to the bipyridine would result in the appearance of new bands corresponding to the protonated bipyridinium cation.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comments |

|---|---|---|---|

| Phosphate (PO₄³⁻) | P-O Stretch | 900 - 1100 | Position and number of bands depend on symmetry and coordination. |

| 2,2'-Bipyridine | C=C, C=N Stretch | 1400 - 1650 | Shifts upon coordination to a metal center. |

| Phosphoric Acid (H₃PO₄) | O-H Stretch | 2500 - 3500 | Broad band, sensitive to hydrogen bonding. |

| Protonated Bipyridine (bpyH⁺) | N-H Stretch | 2800 - 3300 | Indicates proton transfer. |

Thermogravimetric Analysis (TGA) for Understanding Thermal Stability and Decomposition Pathways of Materials

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides crucial information about the thermal stability, decomposition temperatures, and the nature of the decomposition products of a material.

For the "phosphoric acid;2-pyridin-2-ylpyridine" salt, TGA can be used to determine the temperature at which the compound begins to decompose and to identify the different stages of mass loss. The decomposition pathway is expected to involve the loss of the organic component (2,2'-bipyridine) and the transformation of the phosphoric acid.

While specific TGA data for the simple salt of phosphoric acid and 2,2'-bipyridine is not extensively documented, the thermal behavior of related compounds provides valuable insights. For instance, the thermal decomposition of metal complexes containing 2,2'-bipyridine ligands has been studied. researchgate.netresearchgate.net These studies indicate that the bipyridine ligand is generally stable up to temperatures of around 250-300 °C, after which it undergoes decomposition. researchgate.net

The decomposition of the "this compound" adduct would likely proceed in stages:

Initial Decomposition: The initial weight loss would likely correspond to the sublimation or decomposition of the 2,2'-bipyridine moiety. This would be expected to occur in a temperature range of approximately 200-400 °C.

Phosphoric Acid Condensation: As the temperature increases further, the phosphoric acid component would undergo condensation reactions, losing water molecules to form pyrophosphoric acid and then polyphosphoric acids. This process typically occurs at temperatures above 200 °C.

Final Residue: The final residue at high temperatures would likely be a form of condensed phosphoric acid or a phosphorus oxide.

Interactive Data Table: Postulated Thermal Decomposition Events for Phosphoric Acid; 2-pyridin-2-ylpyridine (B579376)

| Temperature Range (°C) | Proposed Process | Expected Mass Loss (%) |

| 200 - 400 | Decomposition/sublimation of 2,2'-bipyridine | ~61% |

| > 200 | Condensation of phosphoric acid (loss of water) | Variable, dependent on final temperature |

| Note: These are hypothetical values based on the stoichiometry of a 1:1 adduct and the known behavior of the individual components. The actual decomposition profile may be more complex due to interactions between the components. |

The interaction between the phosphoric acid and the bipyridine can influence the thermal stability of both components. The strong ionic and hydrogen bonding interactions in the salt are expected to increase the thermal stability compared to the individual components.

Coordination Chemistry and Ligand Design Principles

Chelation Behavior of 2,2'-Bipyridine (B1663995) in Metal-Phosphate Systems

2,2'-Bipyridine is a classic bidentate chelating ligand that coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered ring. wikipedia.org This chelating effect significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate pyridine (B92270) ligands. nih.gov In the presence of phosphate (B84403) anions, 2,2'-bipyridine readily forms ternary complexes with a wide range of metal ions.

Divalent first-row transition metals form a multitude of complexes with 2,2'-bipyridine. These complexes typically exhibit octahedral geometry, with the metal ion coordinated to one, two, or three bipyridine ligands. wikipedia.org For instance, tris(bipyridine) complexes, [M(bpy)₃]²⁺, are well-known for their intense colors, which arise from metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org

In systems containing phosphate, the coordination sphere of the metal can be completed by phosphate anions or water molecules. A series of ternary complexes with the general formula [M(II)-H₂ATP-2,2'-Bipyridyl]₂·4H₂O (where ATP is adenosine 5'-triphosphoric acid) have been prepared for Mn(II), Co(II), Cu(II), and Zn(II). nih.gov In these complexes, the metal ions are in a distorted octahedral environment, with the bipyridine acting as a chelating ligand and the ATP coordinating through the phosphate oxygen atoms. nih.gov The presence of both ligands can lead to the formation of stable structures. nih.gov

Research on a new chelating polymer based on 2,2'-bipyridine demonstrated its ability to efficiently complex with Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺. researchgate.net This highlights the strong affinity of the bipyridine moiety for these divalent transition metal ions. Mixed ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) with 2,2'-bipyridine and a Schiff base ligand have also been synthesized and characterized. tandfonline.com

| Metal Ion | Typical Coordination Geometry | Key Features |

| Ni(II) | Octahedral | Forms stable [Ni(bpy)₃]²⁺ complexes. |

| Cu(II) | Distorted Octahedral | Subject to Jahn-Teller distortion. |

| Mn(II) | Octahedral | High-spin complexes are common. nih.gov |

| Fe(II) | Octahedral | Forms the intensely colored [Fe(bpy)₃]²⁺ ion. wikipedia.org |

| Zn(II) | Octahedral/Tetrahedral | Forms stable complexes with defined stoichiometry. nih.gov |

| Cd(II) | Octahedral | Readily forms complexes with bipyridine-based polymers. researchgate.net |

Noble metals also form a diverse range of complexes with 2,2'-bipyridine. Ruthenium(II) complexes, particularly [Ru(bpy)₃]²⁺, are renowned for their luminescent properties and have been extensively studied. wikipedia.orgyoutube.com These complexes are electroactive, often displaying reversible one-electron redox reactions. wikipedia.org The coordination chemistry of Ru(II) with 2,2'-bipyridine can be influenced by the presence of other ligands, leading to various coordination modes. researchgate.net

Platinum(II) and Palladium(II) typically form square planar complexes with 2,2'-bipyridine. wikipedia.org The steric interactions between the hydrogen atoms at the 6 and 6' positions of the bipyridine ligands in [Pt(bpy)₂]²⁺ can lead to distortions from ideal planarity. wikipedia.org Silver(I) complexes with 2,2'-bipyridine derivatives can form discrete monomeric units or coordination polymers, depending on the counter-anion and crystallization conditions. rsc.org

The interaction of a phosphate group-derivatized bipyridine-ruthenium complex with titanium dioxide nanoparticles has been explored for electrochemical sensing, demonstrating the synergy between the bipyridine-metal unit and a phosphate-binding entity. nih.gov

| Metal Ion | Typical Coordination Geometry | Key Features |

| Ag(I) | Linear/Trigonal/Tetrahedral | Coordination mode depends on the counter-anion. rsc.org |

| Au(III) | Square Planar | Forms stable complexes with bipyridine ligands. |

| Ru(II) | Octahedral | [Ru(bpy)₃]²⁺ is a well-known luminophore. wikipedia.orgyoutube.com |

| Ir(III) | Octahedral | Forms luminescent complexes. acs.org |

| Pt(II) | Square Planar | Can undergo "rollover" cyclometalation with substituted bipyridines. mdpi.com |

| Pd(II) | Square Planar | Forms stable square planar complexes. acs.org |

While less common than with transition metals, 2,2'-bipyridine also forms complexes with main group and lanthanide ions. The bonding in these complexes is predominantly electrostatic due to the hard Lewis acidic nature of these metal ions. nih.gov Lanthanide ions tend to have higher coordination numbers, and their complexes with 2,2'-bipyridine often include additional ligands such as water or phosphate anions to satisfy the coordination sphere.

Lanthanide(II) silylphosphide complexes have been synthesized, though the ligands are phosphorus-based rather than nitrogen-based. nih.govacs.org These studies highlight the ability of lanthanides to coordinate to softer donor atoms. The incorporation of 2,2'-bipyridine into fluorinated metal phosphates has been demonstrated for Fe(III) and Ga(III), where the bipyridine ligand binds in a bidentate fashion to the metal centers.

The Role of Phosphate Anions as Bridging Ligands and Counterions in Metal Complexes and Coordination Polymers

Phosphate anions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) are highly versatile in coordination chemistry. They can act as monodentate, bidentate, or polydentate ligands, and their ability to bridge multiple metal centers is a key feature in the construction of coordination polymers and extended networks. mdpi.com

In metal-bipyridine systems, phosphate can serve several roles:

Counterion: In many cationic metal-bipyridine complexes, such as [M(bpy)₃]ⁿ⁺, phosphate anions can balance the charge without directly coordinating to the metal center.

Terminal Ligand: Phosphate can coordinate to a single metal center, completing its coordination sphere.

Bridging Ligand: The multiple oxygen atoms of the phosphate group allow it to bridge two or more metal centers, leading to the formation of dimers, chains, layers, or three-dimensional frameworks. acs.org

The specific coordination mode of the phosphate anion is influenced by factors such as the pH of the solution (which determines the degree of protonation of the phosphate), the nature of the metal ion, and the steric and electronic properties of the co-ligands like 2,2'-bipyridine. For example, in fluorinated metal phosphates incorporating 2,2'-bipyridine, the phosphate tetrahedra link metal-containing units into two-dimensional sheets.

Impact of 2,2'-Bipyridine Derivatives (e.g., 2,2'-bipyridine-3,3'-dicarboxylic acid) on Coordination Modes and Resulting Structures

Modifying the 2,2'-bipyridine backbone with functional groups can significantly alter its coordination behavior and the properties of the resulting metal complexes. Substituents can influence the ligand's electronic properties (e.g., electron-donating or -withdrawing groups), steric hindrance, and potential for secondary interactions like hydrogen bonding.

For instance, 2,2'-bipyridine-3,3'-dicarboxylic acid introduces carboxylate groups that can also participate in coordination, potentially leading to higher denticity or the formation of bridged polynuclear complexes. The varying coordination modes of 2,2'-bipyridine-3,3'-diol in ruthenium complexes have been shown to be highly dependent on the electronic features of the co-ligands. researchgate.net

Methyl-substituted 2,2'-bipyridines, such as 4,4'-dimethyl-2,2'-bipyridine and 5,5'-dimethyl-2,2'-bipyridine, have been used to modify the properties of tungsten(IV) cyanide complexes. mdpi.com These substitutions lead to changes in the energy of the MLCT bands, redox properties, and crystal packing. mdpi.com The introduction of substituents can also lead to different coordination modes, such as the "rollover" cyclometalation observed in some platinum(II) complexes with 6-substituted 2,2'-bipyridines. mdpi.com

Stereochemical and Chiral Aspects in Metal-Bipyridine-Phosphate Coordination Chemistry

The coordination of three bidentate ligands, such as 2,2'-bipyridine, to an octahedral metal center results in a chiral complex that can exist as two non-superimposable mirror images, known as enantiomers (Δ and Λ isomers). nih.gov The tris(bipyridine) complexes of many transition metals are classic examples of this type of chirality. wikipedia.org

The introduction of chiral substituents on the 2,2'-bipyridine ligand can lead to diastereoselective synthesis of metal complexes. The stereochemistry of the resulting complexes can be influenced by the coordination geometry and the nature of other ligands in the coordination sphere. mdpi.com

While there is extensive literature on the chirality of metal-bipyridine complexes, the specific influence of phosphate anions on the stereochemistry is less well-documented. However, the coordination of phosphate could influence the relative stability of the Δ and Λ isomers or could participate in chiral recognition processes through hydrogen bonding interactions. The formation of chiral metallogels from alanine-based chiral metallacycles demonstrates the potential for creating complex chiral supramolecular structures. nih.gov

Advanced Applications and Functional Materials

Catalysis and Organocatalysis

Chiral Phosphoric Acids (CPAs) have become a prominent class of organocatalysts in modern asymmetric synthesis. rsc.org Derived from skeletons like BINOL (1,1'-bi-2-naphthol), these strong Brønsted acids possess a well-defined, rigid chiral environment. psu.edue3s-conferences.org This structure allows them to act as bifunctional catalysts, where the acidic proton activates a substrate (e.g., an imine or carbonyl group) while the basic phosphoryl oxygen controls the orientation of the reacting partner through hydrogen bonding. beilstein-journals.orgnih.gov This dual activation model is crucial for achieving high levels of stereocontrol in a wide array of chemical transformations. beilstein-journals.org The versatility and high efficiency of CPAs have established them as indispensable tools for the enantioselective synthesis of valuable chiral compounds. beilstein-journals.orgnih.gov

Chiral Phosphoric Acid Catalysis in Asymmetric Synthesis

Chiral phosphoric acid (CPA) catalysis is a cornerstone of asymmetric organocatalysis, enabling the synthesis of chiral compounds with high enantioselectivity. beilstein-journals.org These catalysts are prized for their robustness, low toxicity, and ease of synthesis and handling compared to many metal-based catalysts. e3s-conferences.org Their application spans a wide range of reactions, including reductions, carbon-carbon bond formations, and cycloadditions. psu.edunih.govresearchgate.net The ability of the chiral backbone, such as BINOL or SPINOL, to create a confined chiral pocket around the active site is fundamental to their success in differentiating between enantiotopic faces or transition states. e3s-conferences.orgbeilstein-journals.org

Chiral phosphoric acids are highly effective catalysts for asymmetric transfer hydrogenation (ATH), a metal-free method for the reduction of C=C, C=O, and C=N double bonds. nih.gov These reactions typically employ biomimetic hydrogen sources, such as Hantzsch esters or benzothiazolines. e3s-conferences.org The CPA activates the imine or carbonyl substrate via protonation, while simultaneously binding the hydrogen donor, facilitating a stereocontrolled hydride transfer. This methodology provides an efficient route to chiral amines, alcohols, and other reduced products with excellent yields and high enantiomeric excess (ee). e3s-conferences.org For example, the asymmetric reduction of ketimines using a CPA and a benzothiazoline (B1199338) hydrogen source proceeds with outstanding enantioselectivities. e3s-conferences.org

Table 1: Examples of CPA-Catalyzed Asymmetric Transfer Hydrogenations

| Substrate Type | Hydrogen Source | Catalyst Type | Typical Yield | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Ketimines | Benzothiazoline | BINOL-derived CPA | Excellent | High (e.g., >95%) | e3s-conferences.org |

| α,β-Unsaturated Carbonyls | Hantzsch Ester | BINOL/SPINOL-derived CPA | High | High | nih.gov |

The Friedel-Crafts reaction, a fundamental method for forming carbon-carbon bonds via electrophilic aromatic substitution, can be rendered highly enantioselective using chiral phosphoric acid catalysts. psu.edu CPAs have been successfully applied to the alkylation of electron-rich aromatics like indoles, pyrroles, and phenols with various electrophiles, including imines and unsaturated ketoesters. psu.edunih.govnih.gov In these reactions, the CPA catalyst protonates the electrophile, such as an N-Boc or N-Ts aldimine, lowering its LUMO energy and activating it for nucleophilic attack by the indole. psu.edu The chiral counterion formed simultaneously guides the nucleophile to one face of the activated electrophile, thereby controlling the stereochemistry of the newly formed stereocenter. psu.edursc.org This approach has been used to synthesize chiral quaternary carbon centers, a significant challenge in asymmetric catalysis. psu.edursc.org

Table 2: CPA-Catalyzed Asymmetric Friedel-Crafts Reactions

| Nucleophile | Electrophile | Catalyst | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Indoles | N-Boc Aldimines | (R)-CPA-1a | 80–96% | 86–97% | psu.edu |

| Phenols | β,γ-Unsaturated α-Ketoesters | CPA / MgF₂ | up to 82% | >99% | nih.gov |

| C3-Substituted Indoles | β,γ-Unsaturated α-Ketimino Esters | CPA | up to 93% | up to >99% | nih.gov |

A significant innovation in catalysis is the merger of photochemistry with chiral phosphoric acids to achieve enantioselective [2+2] photocycloaddition reactions. researchgate.netnih.gov Success in this area requires the selective excitation of a substrate within a chiral environment. nih.gov One advanced strategy involves designing a single catalyst that functions as both a chiral Brønsted acid and a photosensitizer. nih.gov This is accomplished by attaching light-harvesting groups, such as thioxanthones, to the 3 and 3' positions of a BINOL-derived phosphoric acid backbone. nih.govtum.de

Upon irradiation, these appended chromophores absorb light and promote triplet energy transfer to the substrate, which is held within the chiral pocket of the catalyst through hydrogen bonding or ion pairing. nih.govnih.gov This intimate association ensures that the subsequent cycloaddition occurs in a stereodefined manner, leading to high enantioselectivity. nih.gov This method has been successfully used for the intermolecular [2+2] photocycloaddition of various olefins, yielding cyclobutane (B1203170) products in high yields and with excellent ee values. nih.gov In some systems, a dual catalytic approach is used, combining a standard photosensitizer like Ru(bpy)₃(PF₆)₂ (where bpy is 2,2'-bipyridine) with a separate chiral phosphoric acid to induce enantioselectivity, though this can be less efficient than the integrated sensitizer-catalyst approach. nih.gov

Synergistic Catalysis Involving Transition Metals and Chiral Phosphoric Acids

Combining chiral phosphoric acids with transition metal catalysts creates a powerful synergistic system that enables novel and highly selective asymmetric transformations not achievable with either catalyst alone. nih.govnih.gov In this binary acid catalysis approach, the transition metal acts as a Lewis acid to activate one component of the reaction, while the CPA can serve multiple roles: as a chiral Brønsted acid to activate another component, as a chiral ligand for the metal, or as a chiral counterion to the cationic metal complex. researchgate.netrsc.org This cooperative action allows for enhanced reactivity and stereocontrol. nih.gov

This strategy has been particularly effective in palladium-catalyzed enantioselective allylic substitutions of unactivated allylic alcohols. nih.gov The palladium catalyst activates the alcohol to form a π-allylpalladium intermediate, and the chiral phosphate (B84403) anion orchestrates the enantioselective nucleophilic attack. nih.gov This dual activation has also been applied to reactions involving first-row transition metals (Sc-Zn), which are abundant and possess strong Lewis acidity, further expanding the scope of synergistic catalysis. nih.govresearchgate.net

Use of Pyridine-Phosphine Ligands in Asymmetric Transformations

Ligands that incorporate both pyridine (B92270) and phosphine (B1218219) moieties are valuable in coordination chemistry and asymmetric catalysis. The 2,2'-bipyridine (B1663995) (bpy) scaffold is a classic bidentate ligand, and its derivatives are central to many catalytic systems. researchgate.netrsc.org The introduction of phosphine groups onto the bipyridine framework creates versatile ligands with unique electronic and steric properties.

A key example is 6,6'-diphenylphosphino-2,2'-bipyridine, (Ph₂P)₂bpy. rsc.org This ligand contains two distinct donor types: two nitrogen atoms from the bipyridine core and two phosphorus atoms from the appended phosphine groups. In a metal complex, such as with iron(II), the ligand typically coordinates through its bipyridine nitrogens, leaving the phosphine groups uncoordinated and available for further reactions. rsc.org This allows for post-metalation ligand modification via reactions like the Staudinger reaction, where the phosphines react with organic azides to form iminophosphoranes. rsc.org This late-stage functionalization provides a powerful method to tune the electronic properties of the metal center and introduce new functionalities, including Brønsted or Lewis acidic sites, into the secondary coordination sphere, thereby creating highly tailored catalysts for specific transformations. rsc.org Chiral versions of bipyridine-type ligands, derived from natural products like pinenes, have also been synthesized and used in asymmetric allylic oxidation and cyclopropanation reactions. durham.ac.ukacs.org

Materials Science and Engineering Applications

The combination of phosphoric acid and 2,2'-bipyridine creates a versatile platform for the development of advanced functional materials. The ability of 2,2'-bipyridine to coordinate with metal ions and the capacity of phosphoric acid to form extensive hydrogen-bond networks and act as a proton source allow for the construction of materials with unique properties in proton conduction, structural design, luminescence, and gas separation.

The creation of materials with high proton conductivity is crucial for the development of electrochemical devices, particularly for proton-exchange membrane fuel cells (PEMFCs). Frameworks incorporating phosphoric or phosphonic acid and bipyridine moieties are promising candidates, especially for anhydrous (water-free) conditions. The fundamental mechanism relies on establishing efficient proton transfer pathways. acs.org Generally, achieving high conductivity under anhydrous conditions depends on maintaining intact hydrogen-bonded pathways to facilitate proton movement and ensuring the material's thermal stability. acs.org

Research has led to the development of several such materials with significant proton conductivities. Metal-Organic Frameworks (MOFs) synthesized with phosphonic acids and bipyridine-based linkers have shown high proton conductivity under humid and high-temperature conditions. chemrxiv.orgresearchgate.net For example, a series of MOFs based on 1,4-phenylenediphosphonic acid and 4,4ʹ-bipyridine exhibited notable conductivity, attributed to the hydrogen-bonded networks formed between the phosphonate (B1237965) groups and guest water molecules. chemrxiv.org Similarly, hybrid materials combining polyoxometalates (POMs) with copper-bipyridine-dicarboxylate frameworks have demonstrated good proton conductivity, reaching up to 10⁻³ S cm⁻¹ at 100 °C and high humidity. nih.govresearchgate.net In these composites, Keggin-anions are immobilized within the framework, creating 1D hydrophilic channels that promote proton movement. nih.govresearchgate.net Anhydrous proton conduction has also been achieved in composites of protamine and monododecyl phosphate, which form self-assembled lamellar structures that create two-dimensional proton conductive pathways. nih.gov

| Material | Conductivity (S cm⁻¹) | Conditions | Reference |

|---|---|---|---|

| {Co(H₂PhDPA)(4,4ʹ-Bipy)(H₂O)·2H₂O}n (BAM-1) | 4.9 × 10⁻⁵ | 90 °C, 98% RH | chemrxiv.org |

| {Fe(H₂PhDPA)(4,4ʹ-Bipy)(H₂O)·2H₂O}n (BAM-2) | 4.4 × 10⁻⁵ | 90 °C, 98% RH | chemrxiv.org |

| POM-MOF Composite {H[Cu(Hbpdc)(H₂O)₂]₂[PMo₁₂O₄₀]·nH₂O}n | 10⁻⁴ to 10⁻³ | 100 °C, 35-98% RH | nih.govresearchgate.net |

| Protamine–monododecyl phosphate (P–MDP) composite | 9.5 × 10⁻⁴ | 120–130 °C, anhydrous | nih.gov |

Inorganic-organic hybrid materials combine the properties of both components, and the pairing of phosphoric acid with 2,2'-bipyridine is a powerful tool in crystal engineering for creating materials with precisely defined supramolecular structures. mdpi.comnih.gov These materials are typically classified as Class II hybrids, where strong covalent or ionic bonds exist between the inorganic and organic components. nih.govacademie-sciences.fr Organophosphorus acids are highly effective coupling molecules for this purpose, offering advantages over organosilicon precursors, such as a high level of homogeneity in the final material. academie-sciences.fracademie-sciences.fr

The self-assembly process is governed by strong, directional interactions, primarily hydrogen bonding. acs.org When phosphoric or a related phosphonic acid is reacted with 2,2'-bipyridine, proton transfer from the acid to the nitrogen atoms of the bipyridine often occurs. acs.orgmdpi.com This creates charged species that assemble into highly ordered, stable structures. For instance, a complex between a bisphosphonic acid and 2,2'-bipyridine forms layered structures where the layers are built from strong P–O−H···⁻O–P hydrogen bonds (with bond lengths of 2.49−2.62 Å), and the protonated bipyridyl cations are positioned between these layers. acs.org

The conformation of the 2,2'-bipyridine molecule—either s-trans or s-cis—plays a critical role in determining the final architecture of the hybrid material. mdpi.com The more stable s-trans conformation is common, but the s-cis form can be stabilized within certain crystal structures, influencing the packing and dimensionality of the resulting framework. mdpi.com This control over molecular conformation and intermolecular interactions allows for the rational design of materials with specific topologies and properties. rsc.org

| Hybrid System | Key Structural Feature | Finding | Reference |

|---|---|---|---|

| Bisphosphonic acid + 2,2'-bipyridine | Hydrogen Bond Type | Strong P–O−H···⁻O–P (2.49−2.62 Å) and N–H⁺···O–P bonds form layered structures. | acs.org |

| BPY H⁺·OXA⁻ | Bipyridine Conformation | Monoprotonated 2,2'-bipyridine adopts an s-cis conformation with a dihedral angle of 5.7°. | mdpi.com |

| BPY 2H⁺·2MAL⁻ | Bipyridine Conformation | Biprotonated 2,2'-bipyridine adopts a planar s-trans conformation with a dihedral angle of 180°. | mdpi.com |

The combination of bipyridine ligands with metal ions and phosphate-containing species has led to a rich field of luminescent materials. The inherent π-conjugated system of the 2,2'-bipyridine moiety makes it an excellent chromophore for use in photoactive complexes. mdpi.com These complexes often exhibit intense luminescence, the properties of which can be systematically tuned.

The ability to tune the emission color and efficiency of luminescent materials is critical for their application. For metal complexes containing bipyridine ligands, several design principles allow for precise control over their photophysical properties.

Ligand Substitution: Attaching different functional groups to the 2,2'-bipyridine ligand is a primary strategy for tuning luminescence. researchgate.netrsc.org Electron-withdrawing groups (like -CN) or electron-donating groups (-OH, -OCH₃) can modify the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the emission wavelength. researchgate.netrsc.org For example, in a series of copper(I) complexes, the emission maxima were sensitive to the electronic nature of the bipyridine ligands, resulting in yellow to orange phosphorescence. rsc.org

Ligand Field Strength and Covalency: The nature of the ligands surrounding the metal center dictates the ligand field strength, which in turn influences the energy of the metal-centered d-d excited states. nih.gov A stronger ligand field can raise the energy of these non-emissive states, reducing pathways for non-radiative decay and enhancing luminescence efficiency. nih.gov Furthermore, the covalency of the metal-ligand bond is a key factor in controlling the emission wavelength. nih.gov

Structural Rigidity and Geometry: The rigidity of the molecular structure is crucial. nih.gov Flexible structures can undergo significant distortion in the excited state, which promotes non-radiative decay and quenches luminescence. nih.gov Designing rigid ligand frameworks helps to minimize these distortions and enhance emission.

Protonation/Deprotonation: The luminescence of some bipyridine derivatives can be controlled by pH. An organic system based on a bipyridinium derivative with a carboxylic acid group showed tunable solid-state photoluminescence, where changes in pH triggered protonation or deprotonation, leading to distinct structural transformations and different luminescent behaviors. rsc.org

Complexes containing the 2,2'-bipyridine ligand, particularly those of ruthenium(II) and iridium(III), have been extensively studied as phosphorescent emitters in OLEDs. utexas.edursc.org These materials can harness both singlet and triplet excitons generated during electrical excitation, leading to high internal quantum efficiencies.

Ruthenium(II) complexes such as tris(2,2'-bipyridine)ruthenium(II) have been used to fabricate solid-state OLEDs that show bright red emission. utexas.edu A device using a solid film of Ru(bpy)₃(ClO₄)₂ as the emitter demonstrated a low turn-on voltage of 2.3 V and achieved a luminance of 500 cd/m² at 3 V. utexas.edu The external quantum and power efficiencies were reported to be 1.4% and 0.8%, respectively. utexas.edu

More recently, iridium(III) complexes with bipyridine-based ligands have shown superior performance, particularly for blue emission. rsc.org Blue phosphorescent homoleptic iridium(III) complexes have achieved high absolute quantum efficiencies up to 0.81 in thin films. rsc.org OLEDs fabricated with these emitters have demonstrated excellent performance, with one device reaching a maximum current efficiency of 39.8 cd A⁻¹ and an external quantum efficiency (EQE) of 14.9%, representing a significant advancement for blue phosphorescent OLEDs. rsc.org Platinum(II) complexes with fluorinated bipyridine ligands are also being explored for blue OLEDs, showing high photoluminescence quantum yields and good color purity. researchgate.net

| Emitter Complex | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |

|---|---|---|---|---|---|

| Ru(bpy)₃(ClO₄)₂ | 2000 | 2.3 | 1.4% | Red (λₘₐₓ = 660 nm) | utexas.edu |

| Iridium(III)-bipyridine complex | >1000 | Not specified | 14.9% | Sky-blue (λₘₐₓ = 488 nm) | rsc.org |

| Ru(bpy)₂(dbeb)₂ in PVK:PBD | 935 | Not specified | 3.0% | Red (λₘₐₓ = 640 nm) | researchgate.net |

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. redalyc.orgscielo.org.mx Their high porosity, large surface areas, and tunable pore environments make them exceptional candidates for gas separation and storage applications. patsnap.comnih.gov The combination of 2,2'-bipyridine and phosphate or phosphonate functionalities provides a rich design space for creating such materials.

The design of MOFs for gas separation relies on precisely engineering the pore size and surface chemistry to selectively interact with specific gas molecules. nih.govnih.gov The 2,2'-bipyridine ligand can act as a structural linker, often in conjunction with other ligands like phosphonates or carboxylates, to build robust 1D, 2D, or 3D frameworks. scielo.org.mxresearchgate.netresearchgate.net Phosphonate groups, as the conjugate base of phosphonic acid, can introduce strong binding sites and acidic functionalities into the pores, which can enhance selectivity for polar molecules like CO₂. chemrxiv.orgresearchgate.net

A key strategy in designing functional MOFs is the introduction of open or accessible coordination sites. For example, a highly crystalline zirconium-based MOF, UiO-67-bpydc, was synthesized with open 2,2'-bipyridine chelating sites within its structure. rsc.org While demonstrated for catalysis, such open sites are also highly desirable for targeted gas binding. The unique structural advantages and the ability to modify both the metal node and the organic linker allow for the optimization of MOFs for specific applications, such as capturing CO₂ from flue gas or separating hydrocarbons. nih.govacs.org The chemical stability of the framework, often enhanced by using high-valent metals like Zr(IV) or by incorporating stable phosphonate anchors, is critical for practical applications. rsc.org

Luminescent Materials and Investigation of Photophysical Properties

Corrosion Inhibition Studies in Acidic Media

The efficacy of a corrosion inhibitor is largely determined by its ability to form a protective barrier on the metal surface, thereby isolating it from the corrosive environment. In acidic media, particularly in the presence of phosphoric acid, the study of inhibitor mechanisms becomes crucial for industrial applications such as acid cleaning, pickling, and oil well acidification.

Adsorption Mechanisms of Pyridine-Derived Inhibitors on Metal Surfaces in Phosphoric Acid Environments

The primary mechanism by which pyridine-derived inhibitors, such as 2-pyridin-2-ylpyridine (B579376) (also known as 2,2'-bipyridine), protect metals in a phosphoric acid environment is through adsorption onto the metal surface. This process involves the displacement of water molecules and the formation of a barrier film that impedes both anodic and cathodic reactions of the corrosion process.

The adsorption of 2,2'-bipyridine on a metal surface, typically steel, is a complex process influenced by several factors:

The nature of the metal surface: The presence of d-orbitals in the metal allows for the formation of coordinate bonds with the inhibitor molecules.

The chemical structure of the inhibitor: The 2,2'-bipyridine molecule contains two nitrogen atoms with lone pairs of electrons and aromatic pyridine rings with delocalized π-electrons. These features are crucial for its interaction with the metal surface.

The acidic environment: In a phosphoric acid solution, the 2,2'-bipyridine molecule can become protonated. The adsorption can then occur either through the electrostatic interaction between the positively charged inhibitor molecule and the negatively charged metal surface (physisorption) or through the donation of electrons from the nitrogen atoms and π-systems to the vacant d-orbitals of the metal atoms (chemisorption).

The adsorption process is often described by various adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms, which provide insights into the nature of the interaction between the inhibitor and the metal surface. Studies on related pyridine derivatives have shown that the adsorption is often a spontaneous process and can be a combination of both physisorption and chemisorption. google.comcapes.gov.brscielo.br The formation of a coordinate bond between the iron atoms and the nitrogen atoms of the bipyridine ligand is a key aspect of the chemisorption process.

Electrochemical and Surface Analysis Techniques for Corrosion Protection Evaluation

To quantitatively assess the corrosion inhibition performance of 2-pyridin-2-ylpyridine in phosphoric acid, a suite of electrochemical and surface analysis techniques are employed. electrochemsci.org These methods provide detailed information about the kinetics of the corrosion process and the nature of the protective film formed on the metal surface.

Electrochemical Techniques:

Potentiodynamic Polarization: This technique involves varying the potential of the working electrode and measuring the resulting current. The polarization curves can determine key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. google.comresearchgate.net A decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition. The shift in Ecorr can suggest whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. Studies on similar pyridine derivatives have often shown them to be mixed-type inhibitors, affecting both the anodic metal dissolution and the cathodic hydrogen evolution reactions. google.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. google.com An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor are indicative of the formation of a protective adsorbed layer on the metal surface. The impedance spectra, often represented as Nyquist or Bode plots, can be fitted to equivalent electrical circuits to model the corrosion process.

Surface Analysis Techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the metal surface. It can be used to confirm the presence of the inhibitor's constituent elements (like nitrogen) on the surface, providing direct evidence of adsorption and the formation of a protective film.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to analyze the functional groups present in the protective film formed on the metal surface, helping to elucidate the nature of the chemical bonds formed between the inhibitor and the metal.

The data obtained from these techniques are crucial for understanding the mechanism of corrosion inhibition and for optimizing the concentration and application of "phosphoric acid; 2-pyridin-2-ylpyridine" as a corrosion inhibitor in industrial settings.

Theoretical and Computational Investigations

Molecular Dynamics Simulations for Interfacial Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into processes such as adsorption and the nature of intermolecular forces at interfaces. nih.gov

MD simulations can model the adsorption of the phosphoric acid; 2-pyridin-2-ylpyridine (B579376) complex onto a surface, which is relevant for applications in catalysis and materials science. nih.gov These simulations track the trajectories of all atoms in the system, governed by a force field that describes the interatomic and intermolecular interactions. frontiersin.org

By simulating the complex in the presence of a surface (e.g., a metal oxide or a polymer), one can observe the adsorption process at an atomic level. researchgate.net Analysis of the simulation can reveal the preferred orientation of the adsorbed complex, the key intermolecular forces driving the adsorption (e.g., electrostatic interactions, hydrogen bonds, van der Waals forces), and the structure of the solvent at the interface. frontiersin.orgstrath.ac.uk The binding energy between the complex and the surface can also be calculated to quantify the strength of the adsorption. researchgate.net

Table 4: Predominant Intermolecular Forces in the Adsorption of the Phosphoric Acid; 2,2'-bipyridine (B1663995) Complex

| Force Type | Description | Key Atomic Groups Involved |

|---|---|---|

| Hydrogen Bonding | Strong, directional interactions between a hydrogen atom bonded to an electronegative atom and another electronegative atom. | P-OH groups with surface oxygen or hydroxyl groups; Pyridine (B92270) N atoms with surface hydroxyl groups. |

| Electrostatic Interactions | Attraction or repulsion between charged or partially charged atoms. | Charged phosphate (B84403) group with charged surface sites; Dipole-dipole interactions. |

| Van der Waals Forces | Weak, non-specific attractions arising from temporary fluctuations in electron density. | The entire complex with the surface. |

| π-Interactions | Interactions involving the π-systems of the pyridine rings. | π-π stacking with aromatic surfaces; Cation-π interactions with charged surface sites. |

Computational Analysis of Phosphate Migration and Loss in Related Biochemical Systems

Computational methods are invaluable for studying complex biochemical processes, such as the migration and loss of phosphate groups, which are central to many enzymatic reactions. nih.gov While direct studies on the phosphoric acid; 2-pyridin-2-ylpyridine complex in this context are scarce, insights can be drawn from computational studies of similar systems, such as pyridoxal (B1214274) phosphate (PLP)-dependent enzymes. nih.gov

Table 5: Conceptual Steps in Computationally Modeled Phosphate Migration

| Step | Description | Computational Insight Provided |

|---|---|---|

| Substrate Binding | The phosphate-containing molecule binds to the active site of an enzyme or a receptor. | Identification of key binding interactions (hydrogen bonds, salt bridges) and calculation of binding affinity. |

| Proton Transfer | Protons are shuttled to or from the phosphate group, often facilitated by nearby residues or water molecules. | Mapping of proton transfer pathways and calculation of the energy barriers for these transfers. |

| Nucleophilic Attack | A nucleophile attacks the phosphorus atom, leading to the formation of a pentacovalent intermediate or transition state. | Characterization of the geometry and energy of the transition state; determination of whether the mechanism is associative or dissociative. |

| Leaving Group Departure | The bond to the leaving group is broken, resulting in the transfer of the phosphate group. | Calculation of the energy required for bond cleavage and characterization of the product complex. |

| Product Release | The phosphorylated product and the dephosphorylated starting material are released from the active site. | Simulation of the product release pathway and calculation of the associated free energy changes. |

Non-Covalent Interaction (NCI) and Atoms-in-Molecules (AIM) Analysis for Detailed Bonding Insights

A comprehensive analysis of the non-covalent interactions (NCI) and the application of the Quantum Theory of Atoms in Molecules (AIM) for the specific adduct "phosphoric acid;2-pyridin-2-ylpyridine" are not extensively detailed in currently available scientific literature. These computational methods are powerful tools for elucidating the nature and strength of chemical bonds, including the subtle forces that govern the formation and stability of molecular complexes.

Non-Covalent Interaction (NCI) Analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, in molecular systems. scispace.comresearchgate.netnih.gov This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). nih.gov By plotting the RDG against the electron density, regions of non-covalent interactions can be identified and color-mapped to represent their nature: attractive interactions like hydrogen bonds are typically shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. jussieu.fr This visual approach provides intuitive insights into the spatial distribution and type of non-covalent interactions holding a molecular complex together. jussieu.frresearchgate.net

Atoms-in-Molecules (AIM) Theory , developed by Richard Bader, provides a rigorous quantum mechanical definition of an atom within a molecule and the chemical bonds connecting them. uni-rostock.de This theory analyzes the topology of the electron density to partition a molecule into atomic basins. uni-rostock.de Critical points in the electron density, where the gradient of the density is zero, are located and characterized to describe the bonding. uni-rostock.de A bond critical point (BCP) found between two atoms is indicative of a chemical bond. The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), offer quantitative insights into the nature of the interaction. For instance, the value of ρ(r) at the BCP correlates with the bond strength, while the sign of ∇²ρ(r) helps distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.

In the context of the "this compound" adduct, it is hypothesized that the primary non-covalent interactions would involve hydrogen bonding between the acidic protons of phosphoric acid and the nitrogen atoms of the 2,2'-bipyridine moiety. The AIM analysis would be expected to identify BCPs corresponding to these O-H···N hydrogen bonds.

While specific data tables and detailed research findings for the "this compound" complex are not available in the reviewed literature, the following tables represent the type of data that would be generated from such an analysis, based on general principles of NCI and AIM studies on similar systems involving hydrogen bonds.

Table 1: Hypothetical AIM Parameters at Bond Critical Points for Key Interactions

This table illustrates the kind of data that would be obtained from an AIM analysis to characterize the hydrogen bonds.

| Interaction | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Total Energy Density, H(r) (a.u.) | Nature of Interaction |

| O-H···N₁ | Value | Positive Value | Slightly Negative Value | Strong Hydrogen Bond |

| O-H···N₂ | Value | Positive Value | Slightly Negative Value | Strong Hydrogen Bond |

Note: In a real analysis, "Value" would be replaced with specific numerical results from the computation. A positive ∇²ρ(r) and a small negative H(r) are characteristic of strong hydrogen bonds.

Table 2: Hypothetical NCI Analysis Summary

This table summarizes the types of non-covalent interactions that would be identified and quantified by NCI analysis.

| Interaction Type | Reduced Density Gradient (RDG) Spike | sign(λ₂)ρ (a.u.) | Visual Representation | Description |

| Hydrogen Bonding | Low RDG | Negative | Blue Isosurface | Strong, attractive interactions between phosphoric acid's OH groups and bipyridine's N atoms. |

| Van der Waals | Very Low RDG | Near Zero | Green Isosurface | Weaker, attractive interactions, potentially between the pyridine rings. |

| Steric Repulsion | Low RDG | Positive | Red Isosurface | Possible minor repulsive interactions depending on the conformation. |

Note: The sign(λ₂)ρ term helps to differentiate between attractive (negative) and repulsive (positive) interactions.

Further theoretical investigations employing these methods are necessary to provide a detailed and quantitative understanding of the bonding landscape in the "this compound" adduct. Such studies would precisely map the stabilizing and destabilizing interactions and quantify their strengths, offering a deeper insight into the structure and properties of this compound.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies and Derivatization Strategies for Enhanced Functionality

The future of phosphoric acid;2-pyridin-2-ylpyridine (B579376) chemistry lies in the development of more efficient, modular, and sustainable synthetic routes. While traditional methods have been established, new strategies are required to access a wider array of functionalized derivatives.

Future research should focus on:

Late-Stage Functionalization: Developing methods for modifying the bipyridine scaffold after the formation of the phosphoric acid adduct is a key avenue. Techniques like the post-metalation Staudinger reaction, which has been used on phosphine-appended bipyridines, could be adapted to introduce diverse functional groups onto the complex without interfering with the core phosphate-bipyridine interaction. rsc.org This allows for the modular creation of a library of compounds from a single, stable precursor.

Avoiding Cross-Coupling Reactions: The majority of syntheses for unsymmetrically substituted bipyridines rely on cross-coupling reactions. researchgate.net Future work should explore alternative pathways, such as phosphorus extrusion reactions from phosphonium (B103445) species, to create the bipyridine core. researchgate.netmurraystate.edu This could reduce reliance on expensive transition metal catalysts and open new avenues for substitution patterns that are difficult to achieve otherwise.

Direct Phosphonylation: Research into improving direct C-H phosphonylation or developing novel palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, for bipyridine substrates is crucial. researchgate.netresearchgate.net Overcoming challenges like catalyst deactivation by the bipyridine ligand, potentially by using an excess of a sacrificial phosphine (B1218219) ligand, will be key to producing multi-gram quantities of phosphonic acid-functionalized bipyridines efficiently. researchgate.net

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantage | Key Challenge | Relevant Precursors |

| Late-Stage Functionalization | Modular access to diverse derivatives from a common intermediate. rsc.org | Ensuring stability of the initial adduct during subsequent reactions. | Phosphine-appended 2,2'-bipyridine (B1663995) complexes. rsc.org |

| Phosphorus Extrusion | Avoids use of expensive cross-coupling catalysts for core synthesis. researchgate.net | Optimization of reaction conditions (Lewis acid, nucleophile, solvent) for high yield. murraystate.edu | Diphenyldi(2-pyridyl) phosphonium bromide. murraystate.edu |

| Improved Cross-Coupling | High-yield synthesis of directly phosphonated bipyridines. researchgate.net | Preventing catalyst deactivation by the bipyridine ligand. researchgate.net | Dihalo-2,2'-bipyridines, diethyl phosphite. researchgate.netresearchgate.net |

| TM-Free Amination/Aza-Diels-Alder | Access to push-pull fluorophores and complex fused systems. nih.gov | Limited to specific substitution patterns based on triazine precursors. | 3-(pyridin-2-yl)-5-cyano-1,2,4-triazines. nih.gov |

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Characterization

Understanding the dynamic interplay between the phosphoric acid and bipyridine moieties requires moving beyond static, ex situ characterization. The application of advanced spectroscopic techniques for in situ analysis is a critical frontier.

Future research avenues include:

In Situ FT-IR and Raman Spectroscopy: Building on studies of phosphoric acid adsorption on electrode surfaces, in situ Fourier-transform infrared (FT-IR) spectroscopy can provide direct evidence of the protonation state and hydrogen-bonding network of phosphoric acid;2-pyridin-2-ylpyridine under reaction conditions or within a functional material. psu.edu This allows for real-time monitoring of the P-O and N-H stretching vibrations, revealing the dynamics of proton transfer.

Advanced NMR Techniques: While 2D NMR is used for structural characterization, more advanced solid-state and diffusion-ordered NMR spectroscopy (DOSY) could be used. mdpi.com These can probe the structure and dynamics within solid materials, such as metal-organic frameworks, and characterize the association and diffusion of the complex in solution, respectively.

Time-Resolved and Spatially-Resolved Spectroscopy: To understand photo-induced processes in materials incorporating the phosphate-bipyridine motif, time-resolved absorption and emission spectroscopy are essential. Combining these with microscopy techniques (e.g., confocal fluorescence microscopy) would allow for imaging the spatial distribution and local environment of the complex within devices or composite materials.

Discovery of New Catalytic Transformations Utilizing Phosphoric Acid-2,2'-Bipyridine Synergies

The combination of a metal-binding site (bipyridine) and a Brønsted acid/anion-binding site (phosphate) in a single entity offers tremendous potential for cooperative catalysis. Future research should aim to design catalytic systems where both components play an active role.

Promising areas for exploration are:

Asymmetric Catalysis: Chiral phosphoric acids are powerful organocatalysts for a wide range of enantioselective transformations. beilstein-journals.org A key unexplored area is the development of chiral this compound systems. In such a system, the bipyridine could coordinate a transition metal while the chiral phosphate (B84403) counterion induces asymmetry in the transition state, enabling novel enantioselective C-C and C-S bond-forming reactions. researchgate.netbeilstein-journals.org

Bifunctional Catalysis: The system could act as a bifunctional catalyst, where the phosphoric acid moiety activates a substrate through hydrogen bonding while the bipyridine-bound metal center performs a separate transformation. beilstein-journals.org This could be applied to reactions like the atroposelective functionalization of arenes, where the acid directs the nucleophilic attack on a substrate coordinated to the metal. beilstein-journals.org